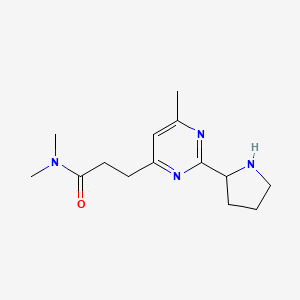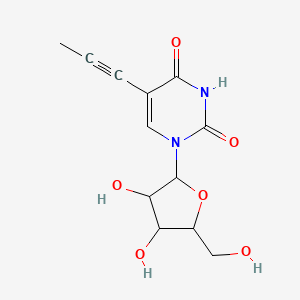
Denibulin (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Denibulin (hydrochloride) is a novel small molecule vascular-disrupting agent developed by MediciNova for the treatment of solid tumor cancers. It functions by inhibiting microtubule assembly, leading to the disruption of the cytoskeleton of tumor vascular endothelial cells . This disruption results in the selective shutdown of tumor blood vessels, causing central necrosis of solid tumors .
Métodos De Preparación
The synthesis of denibulin (hydrochloride) involves several steps, including the preparation of the di-hydrochloride salt MN-029 and the formulation of pharmaceutically acceptable preparations . The synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Industrial production methods focus on ensuring the purity and stability of the compound for clinical use.
Análisis De Reacciones Químicas
Denibulin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Denibulin (hydrochloride) can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Denibulin (hydrochloride) has several scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound for studying vascular-disrupting agents and their chemical properties.
Biology: Investigated for its effects on cellular structures and functions, particularly in tumor cells.
Medicine: Under development for the treatment of solid tumor cancers, with studies showing its potential to reduce tumor blood flow and cause tumor cell necrosis
Industry: Utilized in the development of new cancer therapies and as a reference compound in pharmaceutical research.
Mecanismo De Acción
Denibulin (hydrochloride) exerts its effects by selectively disrupting newly-formed tumor blood vessels. It inhibits microtubule assembly, leading to the disruption of the cytoskeleton of tumor vascular endothelial cells . This disruption results in the shutdown of tumor blood flow and causes central necrosis of solid tumors . The molecular targets involved include vascular endothelial growth factor receptors and other pathways related to tumor angiogenesis .
Comparación Con Compuestos Similares
Denibulin (hydrochloride) is unique among vascular-disrupting agents due to its specific mechanism of action and its ability to selectively target tumor blood vessels. Similar compounds include:
Combretastatin A-4 phosphate (CA4P): Another vascular-disrupting agent that targets tumor blood vessels.
ZD6126: A tubulin-binding agent with similar vascular-disrupting properties.
AVE8062: A compound that disrupts tumor vasculature by targeting microtubules.
These compounds share similar mechanisms but differ in their chemical structures and specific targets within the tumor vasculature.
Propiedades
IUPAC Name |
methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMSCXLBFWHCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)
